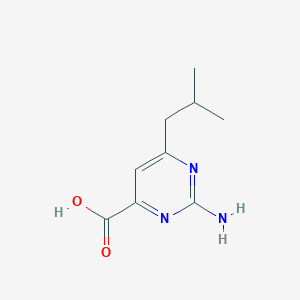

2-Amino-6-isobutylpyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-amino-6-(2-methylpropyl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-5(2)3-6-4-7(8(13)14)12-9(10)11-6/h4-5H,3H2,1-2H3,(H,13,14)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKPTEJDEXIZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=NC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650811 | |

| Record name | 2-Amino-6-(2-methylpropyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938458-90-3 | |

| Record name | 2-Amino-6-(2-methylpropyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Component Condensation Approach (Biginelli-Type Reaction)

A convergent and efficient method involves a three-component reaction between α-cyanoketones, aldehydes, and guanidines. This approach has been successfully applied to prepare 2-amino-4,6-disubstituted pyrimidine derivatives, which can be adapted for the isobutyl substituent at position 6.

-

- α-Cyanoketone bearing the isobutyl group

- Appropriate aldehyde

- Guanidine or its derivatives

-

- Initial condensation of α-cyanoketone and aldehyde

- Nucleophilic addition of guanidine

- Cyclization and spontaneous aromatization to form the pyrimidine ring

Yields : Moderate to excellent (45–89%) after purification by crystallization or chromatography

This method benefits from its one-pot nature and versatility in substituent variation, allowing for the introduction of the isobutyl group at position 6 with good control over regioselectivity.

Radical Alkoxycarbonylation of 5-Halopyrimidine Precursors

An alternative strategy involves the preparation of 5-halopyrimidine-4-carboxylic acid esters as intermediates, which can then be transformed into the target compound.

-

- Starting from 5-bromopyrimidine, radical alkoxycarbonylation is performed using hydrogen peroxide and acetic acid as co-solvent to enhance conversion.

- The reaction is carried out in a biphasic toluene-water system with sulfuric acid and ferrous sulfate as catalysts.

- This method achieves regioselective substitution with minimized polysubstitution.

Yields :

- Ethyl 5-bromopyrimidine-4-carboxylate obtained in 48% yield in one step.

- Subsequent functional group transformations lead to the desired carboxylic acid derivative.

-

- Reduction in number of steps compared to conventional methods

- Scalability demonstrated with >10 g batches

This radical chemistry approach is notable for its application in synthesizing pharmacologically active pyrimidine derivatives, including those with isobutyl substituents.

Direct Amination and Alkylation Methods

While specific literature on direct amination and alkylation for this compound is limited, related patents describe controlled aqueous-phase reactions involving dimethoxypyrimidine intermediates and cyanide sources, maintaining pH between 8 and 9 and temperatures ranging from 5 to 50 °C to achieve high purity products with yields around 75–82%.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

The Biginelli-inspired three-component synthesis offers a strategic advantage for introducing diverse substituents, including isobutyl groups, through the selection of appropriate α-cyanoketones.

Radical alkoxycarbonylation methods reduce synthetic complexity by enabling direct ester formation on halogenated pyrimidines, which can be hydrolyzed to the carboxylic acid. The use of acetic acid as a co-solvent significantly improves conversion rates and yields.

pH control is critical in aqueous-phase reactions involving cyanide and dimethoxypyrimidine derivatives to prevent side reactions and ensure high product purity.

Analytical confirmation of products typically involves ^1H-NMR and mass spectrometry, ensuring structural integrity and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-isobutylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Formation of 2-nitro-6-isobutylpyrimidine-4-carboxylic acid.

Reduction: Formation of this compound derivatives.

Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-isobutylpyrimidine-4-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It can be used as a probe in biological studies to understand cellular processes.

Medicine: It has potential as a lead compound in drug discovery, particularly in the development of antiviral and anticancer agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-6-isobutylpyrimidine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-amino-6-isobutylpyrimidine-4-carboxylic acid with structurally related pyrimidine derivatives, emphasizing substituent variations, molecular properties, and key applications:

Key Structural and Functional Differences

Substituent Effects on Reactivity: The amino group in this compound confers nucleophilicity, enabling participation in condensation or alkylation reactions. In contrast, the chloro group in 2-chloro-6-methylpyrimidine-4-carboxylic acid facilitates nucleophilic substitution or metal-catalyzed coupling . The isobutyl chain enhances lipophilicity (logP ~2.5 estimated), making the compound more membrane-permeable than 6-aminopyrimidine-4-carboxylic acid (logP ~0.5), which is highly polar due to its unsubstituted structure .

Physicochemical Properties: Solubility: The carboxylic acid group ensures moderate aqueous solubility across all compounds, but bulky substituents like isobutyl or phenyl reduce solubility. For example, this compound is likely sparingly soluble in water, whereas 6-aminopyrimidine-4-carboxylic acid dissolves readily . Thermal Stability: Methyl and cyclopropyl substituents (e.g., in 2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid) improve thermal stability compared to amino or hydroxy derivatives, as seen in differential scanning calorimetry (DSC) data .

Biological and Industrial Relevance :

- The phenyl group in 6-hydroxy-2-phenylpyrimidine-4-carboxylic acid enables π-π stacking interactions, making it suitable for designing enzyme inhibitors or fluorescent probes .

- Cyclopropyl -containing derivatives (e.g., 2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid) are explored for their resistance to oxidative metabolism in drug development .

Biological Activity

2-Amino-6-isobutylpyrimidine-4-carboxylic acid (CAS No. 938458-90-3) is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring with an amino group at position 2, an isobutyl group at position 6, and a carboxylic acid group at position 4. Its molecular formula is with a molecular weight of approximately 196.22 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound are comparable to established antibiotics, suggesting its potential as a therapeutic agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2.54 |

| Escherichia coli | 2.60 |

| Candida albicans | 1.27 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies show that it can inhibit the growth of various cancer cell lines, with IC50 values indicating potent antiproliferative effects. For instance, in tests against leukemia cell lines, the compound demonstrated IC50 values as low as 4.56 µM.

| Cell Line | IC50 (µM) |

|---|---|

| K562 (leukemia) | 2.27 |

| HL-60 (leukemia) | 1.42 |

| OKP-GS (renal carcinoma) | 4.56 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The imidazole moiety can bind to metal ions in enzymes, potentially inhibiting their activity, which is particularly relevant in targeting metabolic pathways in pathogens and cancer cells.

- Hydrogen Bonding : The amino group can participate in hydrogen bonding with proteins, influencing their structure and function, which may lead to antimicrobial or anticancer effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Studies have shown that modifications to the substituents on the pyrimidine ring can significantly affect potency:

- Isobutyl Group : The presence of the isobutyl group enhances lipophilicity, which may improve membrane permeability.

- Amino Group Positioning : The positioning of the amino group plays a critical role in binding interactions with biological targets.

- Carboxylic Acid Functionality : The carboxylic acid group is essential for maintaining solubility and enhancing interaction with biological macromolecules.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited strong antibacterial activity against resistant strains of Staphylococcus aureus .

- Anticancer Potential : Research conducted on leukemia cell lines demonstrated that this compound could induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

- Therapeutic Applications : Investigations into its role as an enzyme inhibitor have shown promise in developing treatments for metabolic disorders related to hexokinase activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-6-isobutylpyrimidine-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or Suzuki coupling, to introduce the isobutyl and amino groups onto the pyrimidine ring. For example, similar compounds (e.g., 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid) are synthesized via palladium-catalyzed cross-coupling reactions under inert atmospheres . Optimization can involve Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and identify ideal conditions. Statistical methods like factorial design reduce experimental runs while maximizing yield .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and ring proton environments. For instance, the carboxylic acid proton in pyrimidine derivatives typically appears downfield (~12 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Stretching frequencies for carboxylic acid (-COOH, ~1700 cm) and amino groups (-NH, ~3300 cm) confirm functional groups .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity in pyrimidine-4-carboxylic acid derivatives?

- Methodological Answer : Standard assays include:

- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates.

- Antimicrobial Testing : Broth microdilution assays (MIC determination) against bacterial/fungal strains .

- Cytotoxicity Screening : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved when crystallography data is unavailable?

- Methodological Answer :

- Tandem MS/MS : Fragmentation patterns differentiate regioisomers (e.g., distinguishing 6-isobutyl from 4-isobutyl substitution).

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and compares them to experimental data .

- Comparative Analysis : Contrast spectral data with structurally characterized analogs (e.g., 6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid) to infer substitution patterns .

Q. What strategies address contradictions in reported biological activity data for pyrimidine-4-carboxylic acid derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically review experimental variables (e.g., assay pH, solvent purity) across studies to identify confounding factors.

- Reproducibility Protocols : Replicate studies under standardized conditions (e.g., identical cell lines, buffer systems) .

- Target Validation : Use CRISPR/Cas9 knockout models to confirm target specificity and rule off-target effects .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enzyme inhibition?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing isobutyl with cyclopropylmethyl) to probe steric/electronic effects .

- Molecular Docking : Simulate binding poses with target enzymes (e.g., dihydrofolate reductase) to identify critical interactions.

- Free Energy Calculations : Use Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to quantify binding affinities .

Key Considerations for Methodological Rigor

- Synthetic Reproducibility : Document solvent purity, catalyst batch, and inert atmosphere conditions to minimize variability .

- Data Validation : Use triplicate measurements and negative controls in biological assays to ensure statistical significance .

- Computational Cross-Checking : Validate DFT predictions with experimental data (e.g., comparing calculated vs. observed NMR shifts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.